5-Ethyl-6-methylpyrimidin-4-amine

Catalog No.
S13984279
CAS No.
M.F
C7H11N3
M. Wt
137.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Ethyl-6-methylpyrimidin-4-amine

Product Name

5-Ethyl-6-methylpyrimidin-4-amine

IUPAC Name

5-ethyl-6-methylpyrimidin-4-amine

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

InChI

InChI=1S/C7H11N3/c1-3-6-5(2)9-4-10-7(6)8/h4H,3H2,1-2H3,(H2,8,9,10)

InChI Key

LHFXOBSXRFDDSU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=CN=C1N)C

5-Ethyl-6-methylpyrimidin-4-amine is a heterocyclic organic compound belonging to the pyrimidine class. Its chemical structure features an ethyl group at the 5-position and a methyl group at the 6-position of the pyrimidine ring, making it a unique derivative among pyrimidines. The molecular formula for this compound is C7H10N4C_7H_{10}N_4, and it is characterized by its amine functional group, which contributes to its reactivity and biological properties.

, including:

  • Oxidation: This compound can be oxidized to form corresponding pyrimidine N-oxides using agents such as hydrogen peroxide or peracids.
  • Reduction: Reduction reactions can convert it into dihydropyrimidine derivatives, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The amino group of 5-Ethyl-6-methylpyrimidin-4-amine allows for nucleophilic substitution reactions, particularly with alkyl halides or acyl chlorides under basic or acidic conditions.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The biological activity of 5-Ethyl-6-methylpyrimidin-4-amine has been a subject of research due to its potential therapeutic applications. It has been investigated for its ability to act as an enzyme inhibitor, which may disrupt normal cellular processes. Specifically, it can inhibit viral replication and cancer cell proliferation by interacting with specific molecular targets in biological systems. The compound's unique substitution pattern may enhance its binding affinity to these targets, making it a candidate for drug discovery.

The synthesis of 5-Ethyl-6-methylpyrimidin-4-amine typically involves:

  • Cyclization: Starting with ethyl acetoacetate and guanidine in the presence of a base.
  • Alkylation: Followed by alkylation with methyl iodide.
  • Reaction Conditions: The process usually requires refluxing in ethanol or another suitable solvent to facilitate cyclization and subsequent reactions.

For industrial production, optimized methods such as continuous flow reactors are often employed to ensure high yield and purity.

5-Ethyl-6-methylpyrimidin-4-amine has diverse applications across several fields:

  • Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
  • Biology: The compound is used in studies related to enzyme inhibitors and nucleic acid analogs.
  • Medicine: Pyrimidine derivatives, including this compound, are explored for their potential as antiviral, anticancer, and anti-inflammatory agents.
  • Industry: It finds applications in developing agrochemicals and dyes due to its chemical properties.

Research on the interaction of 5-Ethyl-6-methylpyrimidin-4-amine with biological targets reveals its potential as a therapeutic agent. Studies indicate that it can inhibit specific enzymes by mimicking natural substrates or binding to active sites. These interactions can lead to significant physiological effects, such as reduced viral replication or inhibited tumor growth .

Several compounds share structural similarities with 5-Ethyl-6-methylpyrimidin-4-amine. Here are some notable examples:

Compound NameStructural Differences
5-Methylpyrimidin-4-amineLacks the ethyl group at position 5
6-Methylpyrimidin-4-amineLacks the ethyl group at position 6
5-Ethylpyrimidin-4-amineLacks the methyl group at position 6

Uniqueness

What sets 5-Ethyl-6-methylpyrimidin-4-amine apart from these similar compounds is its specific substitution pattern on the pyrimidine ring. The presence of both ethyl and methyl groups not only influences its chemical reactivity but also enhances its biological activity, making it valuable in drug development and other applications.

XLogP3

1.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

137.095297364 g/mol

Monoisotopic Mass

137.095297364 g/mol

Heavy Atom Count

10

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